molecular formula C8H10N4O2S B4536781 1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole

1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole

Cat. No.: B4536781
M. Wt: 226.26 g/mol
InChI Key: UTCVSEJOYSOUSQ-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole typically involves the reaction of 1,5-dimethyl-1H-pyrazole with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction parameters such as temperature, pressure, and solvent choice can be optimized to achieve higher productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield sulfoxide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, amines, dichloromethane, and triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 1,5-dimethyl-4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole.

    4-(1H-pyrazol-1-ylsulfonyl)-1H-pyrazole: A structurally similar compound with different substitution patterns.

    3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,5-dimethyl-4-pyrazol-1-ylsulfonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-7-8(6-10-11(7)2)15(13,14)12-5-3-4-9-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCVSEJOYSOUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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